molecular formula C17H20BrN3O5 B14782362 Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B14782362
M. Wt: 426.3 g/mol
InChI Key: YEUFTESFTPGHET-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a bromine atom, a tert-butoxycarbonyl group, and a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can modify the carbonyl group to produce alcohols or carboxylic acids, respectively.

Scientific Research Applications

Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used in the study of enzyme interactions and other biochemical processes.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the tert-butoxycarbonyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-chloro-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 6-fluoro-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Contains a fluorine atom, which can alter its reactivity and biological activity.

    Ethyl 6-iodo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: The presence of an iodine atom can significantly change the compound’s properties.

Properties

Molecular Formula

C17H20BrN3O5

Molecular Weight

426.3 g/mol

IUPAC Name

ethyl 6-bromo-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C17H20BrN3O5/c1-6-25-15(23)12-9-21(20(5)16(24)26-17(2,3)4)14-11(13(12)22)7-10(18)8-19-14/h7-9H,6H2,1-5H3

InChI Key

YEUFTESFTPGHET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=N2)Br)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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